Apixaban PG Ester-II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apixaban PG Ester-II is a derivative of apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders, including stroke prevention in non-valvular atrial fibrillation, thromboprophylaxis following hip or knee replacement surgery, and treatment of deep vein thrombosis and pulmonary embolism .
准备方法
The synthesis of Apixaban PG Ester-II involves several steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process includes an eight-step procedure where sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere . This results in the construction of two lactams, which are key intermediates in the synthesis of apixaban . The reactions are highly efficient and occur under mild conditions, making the process practical for industrial production .
化学反应分析
Apixaban PG Ester-II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and piperidine for substitution . The major products formed from these reactions are lactams, which are crucial intermediates in the synthesis of apixaban . The amidation reaction to convert the glycol ester to apixaban proceeds much faster than using conventional alkyl esters .
科学研究应用
Apixaban PG Ester-II has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a key intermediate in the synthesis of apixaban, a widely used anticoagulant . In biology and medicine, apixaban is used for the prevention and treatment of thromboembolic disorders, making it a critical component in cardiovascular research . Industrially, the efficient synthesis of this compound contributes to the large-scale production of apixaban, ensuring its availability for clinical use .
作用机制
Apixaban PG Ester-II, like apixaban, exerts its effects by inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade . By binding reversibly to the active site of factor Xa, apixaban prevents thrombin generation and thrombus development . This inhibition reduces fibrin formation and platelet aggregation, thereby preventing clot formation .
相似化合物的比较
Apixaban PG Ester-II is unique compared to other factor Xa inhibitors such as rivaroxaban, edoxaban, and betrixaban . While all these compounds inhibit factor Xa, apixaban has a predictable pharmacokinetic and pharmacodynamic profile, low potential for food or drug interactions, and does not require routine monitoring . This makes apixaban, and by extension this compound, a potentially useful option for simplifying anticoagulation treatment .
Similar Compounds::- Rivaroxaban
- Edoxaban
- Betrixaban
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and clinical applications .
属性
分子式 |
C28H30N4O6 |
---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
1-hydroxypropan-2-yl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H30N4O6/c1-18(17-33)38-28(36)25-23-14-16-31(20-8-6-19(7-9-20)30-15-4-3-5-24(30)34)27(35)26(23)32(29-25)21-10-12-22(37-2)13-11-21/h6-13,18,33H,3-5,14-17H2,1-2H3 |
InChI 键 |
DWFNOJQORWEWLG-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)OC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。